4-Hydroxy-3-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

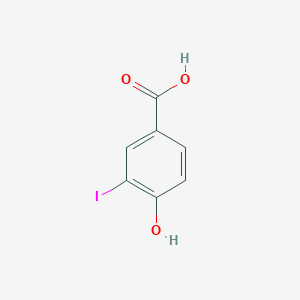

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZXBZGGLXHODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332308 | |

| Record name | 4-hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-46-5 | |

| Record name | 4-hydroxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-3-iodobenzoic acid CAS number 37470-46-5

An In-Depth Technical Guide to 4-Hydroxy-3-iodobenzoic Acid (CAS 37470-46-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, applications, and safety protocols, moving beyond simple data presentation to explain the scientific rationale behind its utility and handling.

Introduction: A Versatile Aromatic Building Block

This compound, also known as 4-carboxy-2-iodophenol, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core with a hydroxyl (-OH) group at the para-position (C4) and an iodine (-I) atom at the meta-position (C3) relative to the carboxyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.[2][3]

The interplay between the electron-donating hydroxyl group, the electron-withdrawing carboxyl group, and the bulky, polarizable iodine atom governs its chemical reactivity. The iodine atom, in particular, serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, while the phenolic and carboxylic acid moieties provide additional handles for diverse chemical transformations such as esterification and amidation.[3][4] These features position this compound as a critical starting material for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical compounds and functional materials.[4][5]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application. The properties of this compound are summarized below.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 37470-46-5 | [1][5][6][7] |

| Molecular Formula | C₇H₅IO₃ | [1][5][7][8] |

| Molecular Weight | 264.02 g/mol | [1][5][7][8] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | Data not consistently available; related isomers have high melting points (e.g., 3-iodobenzoic acid: 185-187 °C) | |

| Solubility | Varies in common solvents like water, alcohol, and ether | [2] |

| Storage | Store at 10°C - 25°C, protected from light, in a dark, dry place under an inert atmosphere. | [5][9] |

| SMILES | O=C(O)C1=CC=C(O)C(I)=C1 | [5][10] |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Predicted Characteristic Features |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.9-8.2 ppm). The proton ortho to the carboxyl group will be the most downfield. -OH Protons: Two broad singlet signals for the phenolic and carboxylic acid protons, with chemical shifts highly dependent on solvent and concentration. |

| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Signals between 110-160 ppm. The carbon bearing the iodine (C-I) will show a characteristic upfield shift compared to a C-H carbon. The carbons attached to oxygen (-OH, -COOH) will be downfield. |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. O-H Stretch (Phenol): Broad band around 3200-3500 cm⁻¹. C=O Stretch (Carboxyl): Strong, sharp absorption band around 1680-1710 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z ≈ 264, corresponding to the molecular weight. The isotopic pattern of iodine would not be distinct as it is monoisotopic. |

Synthesis Methodology: Electrophilic Aromatic Substitution

The most common and logical route for preparing this compound is through the direct electrophilic iodination of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the carboxylic acid, iodination is directed to the ortho position (C3).

The choice of iodinating agent is critical. A mixture of iodine and an oxidizing agent (like iodic acid) or a more reactive iodine source like Iodine Monochloride (ICl) is typically employed because molecular iodine (I₂) itself is not electrophilic enough to react with moderately activated aromatic rings.[14][15]

Workflow: Laboratory-Scale Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative, based on established chemical principles for similar transformations, such as the synthesis of methyl 4-hydroxy-3-iodobenzoate.[16]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

-

Reagent Addition: While stirring, slowly add a solution of Iodine Monochloride (1 equivalent) dissolved in glacial acetic acid. The addition should be done at a controlled temperature (e.g., 65°C) to manage the exothermic nature of the reaction.

-

Causality: Using ICl provides a polarized I-Cl bond, making the iodine atom sufficiently electrophilic (Iδ+) to attack the activated benzene ring. Acetic acid is a common polar aprotic solvent for such reactions.

-

-

Reaction: Stir the mixture at an elevated temperature (e.g., 65°C) for several hours (5-16 hours) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution. Collect the crude product by vacuum filtration.

-

Causality: The product is typically less soluble in the cooled reaction medium than the starting material.

-

-

Washing: Wash the collected solid with cold water to remove residual acetic acid and inorganic salts. A wash with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate may be used to quench and remove any unreacted iodine.

-

Purification: Dry the crude solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield pure this compound.

Key Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its trifunctional nature, making it a valuable intermediate.

-

Cross-Coupling Reactions: The C-I bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[3][4] This is a cornerstone of modern pharmaceutical synthesis, allowing for the construction of complex biaryl structures and other scaffolds found in many therapeutic agents.[4]

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including potential antibacterial and anti-inflammatory agents.[2][4] Its structure is a key component in the synthesis of some synthetic retinoids.[5]

-

Derivatization: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling linkage to other molecules. The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This dual functionality allows for its incorporation into polymers and other functional materials.[3]

Caption: Synthetic utility of this compound as an intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The primary hazards are related to irritation.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precaution | P261 | Avoid breathing dust. | [17] |

| P280 | Wear protective gloves/eye protection/face protection. | [17] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [17] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use. Wear a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator (e.g., N95).

-

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5][9][18] It is sensitive to light.[16]

Conclusion

This compound (CAS 37470-46-5) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by its three distinct functional groups, provides chemists with a reliable and versatile platform for molecular construction. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. scbt.com [scbt.com]

- 2. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 37470-46-5 | FH70214 [biosynth.com]

- 6. cefacilinas.com [cefacilinas.com]

- 7. 37470-46-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]

- 9. 37470-46-5|this compound|BLD Pharm [bldpharm.com]

- 10. This compound 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]

- 11. benchchem.com [benchchem.com]

- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Iodobenzoic acid(619-58-9) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-iodobenzoic Acid

Introduction

4-Hydroxy-3-iodobenzoic acid, also known by synonyms such as 4-Carboxy-2-iodophenol, is an important organic compound for researchers, scientists, and professionals in drug development.[1][2] Its unique structure, featuring a benzoic acid core with hydroxyl and iodo substituents, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and a subject of interest for its intrinsic chemical and physical properties. This guide provides a comprehensive overview of its physicochemical characteristics, offering insights into its behavior and potential applications.

The strategic placement of the iodo, hydroxyl, and carboxylic acid groups on the benzene ring imparts specific reactivity and properties to the molecule. The iodine atom, for instance, can serve as a leaving group in cross-coupling reactions, a fundamental technique in the construction of complex molecular frameworks common in modern therapeutics.[3][4] Understanding the physicochemical properties of this compound is therefore crucial for its effective utilization in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for predicting its behavior in different chemical environments and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C7H5IO3 | [1][2][5] |

| Molecular Weight | 264.02 g/mol | [1][2][6] |

| Appearance | White to off-white or cream solid; may appear as crystals, powder, or crystalline powder/granules. | [5][7] |

| Melting Point | 168 - 175 °C | [5][8] |

| Boiling Point | Decomposes before boiling; Predicted: 330.0 ± 32.0 °C | [5][8] |

| Solubility | Slightly soluble in water. Soluble in some organic solvents like ethanol and ether. | [5][9] |

| pKa | Predicted: 3.87 - 4.22 | [5][8] |

| Density | Predicted: 2.155 - 2.25 g/cm³ | [5][8] |

| CAS Number | 37470-46-5 | [1][2][6][10] |

Structural Information

The molecular structure of this compound is fundamental to its chemical reactivity. The arrangement of the functional groups on the aromatic ring dictates its electronic properties and steric accessibility.

Caption: Chemical structure of this compound.

Solubility and Acidity

This compound is described as slightly soluble in water.[5] This limited aqueous solubility is expected for a molecule containing a relatively large, nonpolar iodinated benzene ring, despite the presence of polar hydroxyl and carboxylic acid groups. The molecule's solubility is enhanced in organic solvents such as ethanol and ether, which can engage in hydrogen bonding with the solute.[5][9]

The acidity of this compound is primarily attributed to the carboxylic acid group. The predicted pKa values in the range of 3.87 to 4.22 indicate that it is a weak acid.[5][8] The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the aromatic ring influences the acidity of the carboxylic acid.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbons of the benzene ring and the carboxyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

A broad O-H stretching band for the carboxylic acid group.

-

A C=O stretching band for the carbonyl group of the carboxylic acid.

-

O-H stretching for the phenolic hydroxyl group.

-

C-O stretching vibrations.

-

Aromatic C=C stretching bands.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum would show absorption bands corresponding to electronic transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the benzene ring.

Synthesis and Reactivity

This compound can be synthesized through methods such as the electrophilic substitution of phenolic compounds with iodine-containing reagents.[5] The reactivity of this compound is characterized by the interplay of its three functional groups. The carboxylic acid can undergo typical reactions like esterification and amidation. The hydroxyl group exhibits phenolic reactivity, and the iodine atom can participate in various cross-coupling reactions, making it a versatile building block in organic synthesis.[3][4]

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Iodinated aromatic compounds are frequently used in the development of anti-inflammatory drugs and cancer-targeting agents.[3] The ability to precisely modify the structure of this molecule allows researchers to fine-tune the biological activity and pharmacokinetic properties of potential drug candidates.[3][4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures

When working with this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.

First Aid

-

In case of skin contact: Wash the affected area with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

If swallowed: Rinse mouth with water and seek medical advice.[11]

Storage

Store this compound in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[5][6] Keep the container tightly closed to prevent moisture absorption and degradation.[5]

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a crucial physical property that indicates its purity.

Methodology:

-

Ensure the melting point apparatus is calibrated.

-

Finely powder a small sample of this compound.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

References

- 1. This compound (2IPCOOH) | C7H5IO3 | CID 449473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]

- 6. This compound | 37470-46-5 | FH70214 [biosynth.com]

- 7. 4-Hydroxy-3,5-diiodobenzoic acid, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | 37470-46-5 [amp.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound | 37470-46-5 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 4-Hydroxy-3-iodobenzoic Acid (CAS: 37470-46-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Hydroxy-3-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in modern organic synthesis and pharmaceutical development. Characterized by its trifunctional nature—a carboxylic acid, a phenolic hydroxyl group, and a reactive iodine substituent—this compound offers a unique platform for constructing complex molecular architectures. Its molecular formula is C₇H₅IO₃, with a molecular weight of approximately 264.02 g/mol .[1][2][3] This guide provides an in-depth analysis of its physicochemical properties, discusses its structural reactivity, outlines a validated synthesis protocol, and explores its critical applications as a versatile building block, particularly in the realm of drug discovery and development for researchers and scientists.

Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are foundational to its effective application in a research setting. This compound is typically supplied as a white to off-white or light yellow crystalline powder.[4] Its solubility profile is characterized by slight solubility in water and enhanced solubility in organic solvents such as ethanol and ether.[4] Key quantitative data and identifiers are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₃ | [1][2][3] |

| Molecular Weight | 264.02 g/mol | [1][2][3][5] |

| Exact Mass | 263.92834 Da | [5] |

| CAS Number | 37470-46-5 | [1][2][6] |

| IUPAC Name | This compound | [5][7] |

| Synonyms | 4-Carboxy-2-iodophenol, 3-Iodo-4-hydroxybenzoic acid | [1][5] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 165-172 °C (Varies with purity) | [4] |

| InChI Key | BJZXBZGGLXHODK-UHFFFAOYSA-N | [2][5] |

| SMILES | C1=CC(=C(C=C1C(=O)O)I)O | [2][3] |

Molecular Structure and Synthetic Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The iodine atom, positioned ortho to the hydroxyl group and meta to the carboxylic acid, is an excellent leaving group in metal-catalyzed cross-coupling reactions. This feature is paramount in pharmaceutical synthesis for forging complex carbon-carbon and carbon-heteroatom bonds.[8][9] The phenolic hydroxyl and carboxylic acid groups provide additional handles for derivatization, such as esterification or amidation, making it a versatile bifunctional building block.[9]

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]

- 3. This compound | 37470-46-5 | FH70214 [biosynth.com]

- 4. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]

- 5. This compound (2IPCOOH) | C7H5IO3 | CID 449473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 37470-46-5 [chemicalbook.com]

- 7. This compound 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-iodobenzoic acid is a valuable halogenated aromatic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a phenol, a carboxylic acid, and an iodine atom, provides a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the practical and efficient method of direct electrophilic iodination of p-hydroxybenzoic acid. We will delve into the mechanistic underpinnings of this transformation, offering detailed, step-by-step protocols for various iodinating systems. Additionally, an alternative synthetic pathway via the Sandmeyer reaction will be discussed. This document is intended to be a practical resource for researchers, providing the necessary information to confidently and safely synthesize this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound (CAS No: 37470-46-5) is a key building block in organic synthesis.[1][2][3] The presence of three distinct functional groups—a hydroxyl, a carboxylic acid, and an iodine atom—on a benzene ring makes it a highly versatile intermediate. The iodine atom, in particular, can be readily substituted or participate in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This has led to its use in the development of novel therapeutic agents and functional materials. A reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these fields.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅IO₃ |

| Molecular Weight | 264.02 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172-175 °C[4] |

| Boiling Point | 330.0 ± 32.0 °C (Predicted)[4] |

| CAS Number | 37470-46-5[1][2][3] |

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached through two primary strategies:

-

Direct Electrophilic Iodination of 4-Hydroxybenzoic Acid: This is the most straightforward and atom-economical approach. It involves the direct introduction of an iodine atom onto the aromatic ring of the readily available starting material, 4-hydroxybenzoic acid.

-

Multi-step Synthesis via Sandmeyer Reaction: This alternative route involves the diazotization of an amino group on a pre-functionalized benzene ring, followed by its replacement with an iodine atom.

This guide will focus on the direct iodination approach due to its efficiency and simplicity. The Sandmeyer reaction will be presented as a viable, albeit more complex, alternative.

The Core Directive: Regioselective Iodination of 4-Hydroxybenzoic Acid

The direct iodination of 4-hydroxybenzoic acid is an example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating and ortho, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. Given that the para position to the hydroxyl group is occupied by the carboxylic acid, electrophilic attack is directed to the positions ortho to the hydroxyl group (C3 and C5).

To achieve the desired mono-iodination at the C3 position, careful control of the reaction conditions and the stoichiometry of the iodinating agent is crucial to prevent the formation of the di-iodinated byproduct, 3,5-diiodo-4-hydroxybenzoic acid.

Mechanistic Insights into Electrophilic Iodination of Phenols

The iodination of phenols proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from the iodinating agent.

-

Nucleophilic Attack: The electron-rich aromatic ring of the phenolate ion attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (sigma complex). The phenolate ion is a much more powerful nucleophile than the neutral phenol.[5]

-

Rearomatization: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the iodinated product.

dot graph "Electrophilic_Iodination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.75, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of Electrophilic Iodination of 4-Hydroxybenzoic Acid."

Recommended Synthetic Protocols

Two reliable protocols for the regioselective mono-iodination of 4-hydroxybenzoic acid are presented below. These methods utilize different iodinating systems, offering flexibility based on reagent availability and desired reaction conditions.

This method employs a combination of molecular iodine and iodic acid as the iodinating system. Iodic acid acts as an in-situ oxidizing agent to generate the electrophilic iodine species.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as ethanol.

-

Reagent Addition: To this solution, add molecular iodine (I₂) (0.5 eq.).

-

Initiation: While stirring, add a solution of iodic acid (HIO₃) (0.2 eq.) in water dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

-

Isolation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Table 2: Reagent Quantities for Protocol 1 (based on 10g of starting material)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 4-Hydroxybenzoic Acid | 138.12 | 0.0724 | 10.0 g |

| Iodine (I₂) | 253.81 | 0.0362 | 9.19 g |

| Iodic Acid (HIO₃) | 175.91 | 0.0145 | 2.55 g |

| Ethanol | - | - | ~100 mL |

| Saturated Na₂S₂O₃ | - | - | As needed |

| Dilute HCl | - | - | As needed |

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent that can provide good regioselectivity under neutral or acidic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 3: Reagent Quantities for Protocol 2 (based on 10g of starting material)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 4-Hydroxybenzoic Acid | 138.12 | 0.0724 | 10.0 g |

| N-Iodosuccinimide (NIS) | 224.98 | 0.0724 - 0.0869 | 16.3 - 19.5 g |

| DMF or Acetonitrile | - | - | ~150 mL |

| Ethyl Acetate | - | - | As needed for extraction |

| Saturated Na₂S₂O₃ | - | - | As needed for washing |

Alternative Synthetic Pathway: The Sandmeyer Reaction

An alternative, though more lengthy, route to this compound involves the Sandmeyer reaction.[7][8] This method is particularly useful if the starting material, 3-amino-4-hydroxybenzoic acid, is readily available.

The overall transformation involves three key steps:

-

Diazotization: The amino group of 3-amino-4-hydroxybenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

-

Iodination: The diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom.

-

Work-up and Purification: The product is isolated and purified.

dot graph "Sandmeyer_Reaction_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=2, height=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the Sandmeyer Reaction Route."

While this method is a classic in organic synthesis for the introduction of various functional groups onto an aromatic ring, for the specific synthesis of this compound, the direct iodination of p-hydroxybenzoic acid is generally preferred due to its fewer steps and higher overall efficiency.

Safety and Handling

-

Iodine and Iodic Acid: Both are corrosive and oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

N-Iodosuccinimide (NIS): Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Organic solvents such as ethanol, DMF, and ethyl acetate are flammable. Keep away from ignition sources.

-

Acids and Bases: Handle strong acids (HCl) and bases with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl, carboxylic acid, and aromatic C-H bonds.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

The synthesis of this compound is readily achievable in a laboratory setting through the direct electrophilic iodination of p-hydroxybenzoic acid. By carefully selecting the iodinating agent and controlling the reaction conditions, high yields of the desired mono-iodinated product can be obtained. This guide has provided detailed protocols for two effective methods, along with an overview of an alternative synthetic route. The information presented herein is intended to empower researchers to confidently synthesize this valuable building block for their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]

- 3. This compound | CAS#: 37470-46-5 | Iofina [iofina.com]

- 4. This compound | 37470-46-5 [amp.chemicalbook.com]

- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectral Analysis of 4-Hydroxy-3-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Hydroxy-3-iodobenzoic Acid

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group, a carboxylic acid moiety, and an iodine atom on the benzene ring, makes it a versatile building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectral characteristics. This guide delves into the predicted ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectral signature of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is crucial as it must dissolve the sample without contributing interfering signals in the regions of interest. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and its residual peak does not typically overlap with aromatic proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution.[4]

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum at a standard temperature, typically 25 °C (298 K).

-

Use a standard pulse sequence.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative ratios of the protons.

-

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad singlet | 1H | -COOH |

| ~10.5 | broad singlet | 1H | -OH |

| ~8.2 | doublet | 1H | H-2 |

| ~7.8 | doublet of doublets | 1H | H-6 |

| ~7.0 | doublet | 1H | H-5 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the distinct proton environments within the this compound molecule.

-

Carboxylic Acid and Phenolic Protons: The protons of the carboxylic acid and phenolic hydroxyl groups are expected to be highly deshielded and appear as broad singlets at approximately 12.5 ppm and 10.5 ppm, respectively. Their broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Aromatic Protons: The three protons on the aromatic ring exhibit a predictable splitting pattern and chemical shifts influenced by the electronic effects of the substituents.

-

H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating hydroxyl group. The strong deshielding effect of the adjacent carbonyl group is expected to shift this proton the furthest downfield, appearing as a doublet around 8.2 ppm due to coupling with H-6.

-

H-6: This proton is meta to the carboxylic acid group and ortho to the hydroxyl group. It will experience both deshielding from the carboxylic acid and shielding from the hydroxyl group. It is expected to appear as a doublet of doublets around 7.8 ppm due to coupling with both H-2 and H-5.

-

H-5: This proton is meta to the iodine and ortho to the hydroxyl group. The strong shielding effect of the hydroxyl group will shift this proton significantly upfield, appearing as a doublet around 7.0 ppm due to coupling with H-6.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is necessary to cover the larger range of carbon chemical shifts.

-

A greater number of scans is required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is summarized below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~158 | C-4 (C-OH) |

| ~138 | C-2 |

| ~132 | C-6 |

| ~125 | C-1 (C-COOH) |

| ~115 | C-5 |

| ~95 | C-3 (C-I) |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at approximately 167 ppm.

-

Aromatic Carbons:

-

C-4: The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom, with a predicted chemical shift around 158 ppm.

-

C-1: The carbon bearing the carboxylic acid group is also deshielded, appearing around 125 ppm.

-

C-3: The carbon bonded to the iodine atom is expected to be significantly shielded due to the "heavy atom effect," with a predicted chemical shift around 95 ppm.

-

The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts influenced by their positions relative to the substituents, as detailed in the table above.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the KBr pellet method is a common technique:

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Caption: KBr pellet method for IR spectroscopy.

Predicted IR Spectral Data

The predicted major absorption bands in the IR spectrum of this compound are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1680 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid/Phenol |

| ~920 (broad) | O-H bend | Carboxylic acid dimer |

Interpretation of the IR Spectrum

The predicted IR spectrum provides clear evidence for the key functional groups in this compound.

-

O-H Stretching Region: A very broad absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[6] Overlapping with this will be the O-H stretching vibration of the phenolic hydroxyl group.

-

C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

-

Aromatic C=C Stretching: Absorptions around 1600 and 1470 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretching and O-H Bending: A strong band around 1300 cm⁻¹ can be attributed to C-O stretching vibrations. A broad peak centered around 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for analyzing a solid sample like this compound using EI-MS is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

-

Ionization: In the ion source, the sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum Data

The predicted key ions in the EI mass spectrum of this compound (Molecular Weight: 264.02 g/mol ) are presented below.

| m/z | Predicted Ion | Proposed Neutral Loss |

| 264 | [C₇H₅IO₃]⁺• | Molecular Ion (M⁺•) |

| 247 | [C₇H₄IO₂]⁺ | •OH |

| 219 | [C₇H₄IO]⁺ | •COOH |

| 137 | [C₇H₅O₃]⁺ | •I |

| 121 | [C₆H₅O₂]⁺ | •I, CO |

| 93 | [C₆H₅O]⁺ | •I, CO, CO |

Interpretation of the Mass Spectrum

The fragmentation of this compound in EI-MS is expected to be driven by the presence of the functional groups and the relatively weak C-I bond.

-

Molecular Ion Peak: The molecular ion peak (M⁺•) should be observed at m/z 264, confirming the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a Hydroxyl Radical (•OH): A peak at m/z 247 would correspond to the loss of the hydroxyl group from the carboxylic acid, forming a stable acylium ion.

-

Loss of a Carboxyl Radical (•COOH): Fragmentation of the C-C bond between the aromatic ring and the carboxylic acid group would result in a peak at m/z 219.

-

Loss of an Iodine Radical (•I): Cleavage of the C-I bond is a likely fragmentation pathway, leading to a peak at m/z 137.

-

Further Fragmentation: The fragment at m/z 137 could subsequently lose carbon monoxide (CO) to form an ion at m/z 109, which could then lose another CO to give an ion at m/z 81.

-

Caption: Proposed fragmentation of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predicted, spectral analysis of this compound. The detailed interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this guide as a reference for quality control, structural verification, and in the development of new synthetic methodologies involving this versatile chemical intermediate. The presented data and analyses are grounded in the fundamental principles of spectroscopy and are supported by data from structurally analogous compounds.

References

The Rising Potential of 4-Hydroxy-3-iodobenzoic Acid Derivatives in Therapeutic Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The scaffold of 4-hydroxy-3-iodobenzoic acid, a seemingly simple aromatic molecule, has emerged as a surprisingly versatile platform in the quest for novel therapeutic agents. The strategic placement of the hydroxyl, iodo, and carboxylic acid groups provides a unique combination of electronic and steric properties, making its derivatives potent modulators of various biological processes. This technical guide delves into the burgeoning field of this compound derivatives, offering an in-depth exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action. We will traverse their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. This guide is designed not as a rigid template, but as a dynamic resource to fuel innovation and accelerate the translation of these promising compounds from the laboratory to clinical applications.

Introduction: The Structural Significance of the this compound Core

The this compound molecule is a derivative of benzoic acid, characterized by a hydroxyl group at the para position and an iodine atom at the meta position relative to the carboxylic acid. This specific arrangement of functional groups is pivotal to its biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The bulky and lipophilic iodine atom can enhance binding affinity through hydrophobic interactions and influence the overall electronic properties of the ring. The carboxylic acid group, a key feature for many biologically active molecules, can participate in ionic interactions and hydrogen bonding, and serves as a handle for further chemical modifications to create a diverse library of derivatives.

The inherent reactivity of these functional groups allows for a wide range of synthetic modifications, leading to the development of esters, amides, and more complex heterocyclic derivatives. This chemical tractability, combined with the diverse biological activities observed, makes the this compound scaffold a highly attractive starting point for medicinal chemists and drug discovery scientists.

Anticancer Activities: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying their antitumor activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Cytotoxic Effects and Apoptosis Induction

Numerous studies have reported the in vitro anticancer activity of this compound derivatives against various human cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on the proliferation of colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines.[1] The primary mechanism of this cytotoxicity is often the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[1]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound X | MCF-7 (Breast) | 43.4 | [2] |

| Compound Y | MDA-MB-231 (Breast) | 35.1 | [2] |

| Compound Z | HeLa (Cervical) | <25 | [3] |

| Compound A | A549 (Lung) | 4.566 | [4] |

| Compound B | HCT-116 (Colon) | Varies | [5] |

Note: This table is a representative summary. IC50 values can vary based on the specific derivative and experimental conditions.

Mechanistic Insights into Anticancer Action

The anticancer mechanism of these derivatives is an active area of research. Some proposed mechanisms include:

-

Inhibition of Key Signaling Pathways: Some derivatives may interfere with critical cell signaling pathways, such as those involving protein kinases, that are dysregulated in cancer.[6]

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) within cancer cells can trigger apoptosis. The iodinated phenol moiety may play a role in this process.

-

Enzyme Inhibition: As will be discussed later, these compounds can inhibit enzymes that are crucial for cancer cell survival and proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

4-Hydroxy-3-iodobenzoic Acid: A Comprehensive Technical Guide for the Synthetic Chemist

Executive Summary

4-Hydroxy-3-iodobenzoic acid is a trifunctional aromatic compound whose strategic arrangement of a carboxylic acid, a phenolic hydroxyl group, and an iodine substituent makes it an exceptionally versatile building block in modern organic synthesis. The distinct reactivity of each functional group can be selectively addressed, enabling its use in a wide array of chemical transformations. This guide provides an in-depth examination of its synthesis, physicochemical properties, and core reactivity. It serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols for its application in areas ranging from medicinal chemistry to advanced materials science.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of synthetic chemistry, the efficiency of constructing complex molecular architectures often hinges on the selection of starting materials. This compound (HIBA) emerges as a preeminent synthetic intermediate due to its unique trifunctional nature. The molecule incorporates:

-

An aryl iodide , which serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

-

A phenolic hydroxyl group , which can be readily converted into ethers or esters and whose nucleophilicity can be finely modulated.

-

A carboxylic acid , which provides a site for esterification, amidation, and other classical transformations.

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making HIBA a valuable precursor for the synthesis of complex pharmaceuticals, agrochemicals, and high-performance polymers. This guide will explore the practical application of this versatility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis, guiding choices in reaction setup, solvent selection, and purification.

Physicochemical Properties

The properties of this compound are summarized in the table below. It typically presents as a white to off-white or light yellow crystalline powder.[1] Its solubility profile—slightly soluble in water but more soluble in polar organic solvents like ethanol and ether—is critical for designing reaction and purification protocols.[1]

| Property | Value | Reference(s) |

| CAS Number | 37470-46-5 | [2][3] |

| Molecular Formula | C₇H₅IO₃ | [3] |

| Molecular Weight | 264.02 g/mol | [3] |

| Melting Point | 172-175 °C | |

| Density | 2.155 g/cm³ | |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [1] |

Spectroscopic Data (Predicted and Interpreted)

| Spectroscopy | Expected Chemical Shifts / Bands and Interpretation |

| ¹H NMR | δ ~12-13 ppm (s, 1H): Carboxylic acid proton, broad singlet. δ ~10 ppm (s, 1H): Phenolic hydroxyl proton, broad singlet. δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the carboxyl group (H-2). Deshielded by the iodine and carboxyl group. δ ~7.8 ppm (dd, 1H): Aromatic proton meta to the carboxyl group (H-6). δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the hydroxyl group (H-5). Shielded by the electron-donating hydroxyl group. |

| ¹³C NMR | δ ~170 ppm: Carboxylic acid carbonyl carbon. δ ~158 ppm: Carbon attached to the hydroxyl group (C-4). δ ~140 ppm: Carbon ortho to the carboxyl group (C-2). δ ~130 ppm: Carbon para to the hydroxyl group (C-1). δ ~125 ppm: Carbon meta to the carboxyl group (C-6). δ ~115 ppm: Carbon ortho to the hydroxyl group (C-5). δ ~90 ppm: Carbon attached to the iodine (C-3). Shielded by the heavy atom effect. |

| Infrared (IR) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[7] ~3200 cm⁻¹ (broad): Phenolic O-H stretch. ~1680 cm⁻¹ (strong): C=O stretch of the aromatic carboxylic acid.[7] ~1600, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250 cm⁻¹ (strong): C-O stretch of the carboxylic acid and phenol.[7] ~920 cm⁻¹ (broad): Out-of-plane O-H bend of the dimeric carboxylic acid.[7] |

| Mass Spec (EI) | m/z 264: Molecular ion peak (M⁺). m/z 246: [M-H₂O]⁺, loss of water. m/z 219: [M-COOH]⁺, loss of the carboxyl group. m/z 137: [M-I]⁺, loss of iodine radical. |

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the electrophilic iodination of the commercially available starting material, 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the incoming electrophile to the ortho position.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a well-established procedure for the di-iodination of similar phenolic acids and is expected to provide the mono-iodinated product under controlled stoichiometry.[8]

-

Reaction Setup: In a 500 mL beaker equipped with a magnetic stirrer, dissolve 13.8 g (0.10 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.

-

Reagent Addition: In a separate flask, prepare a solution of 16.2 g (0.10 mol) of iodine monochloride in 100 mL of glacial acetic acid. Add this solution to the stirred 4-hydroxybenzoic acid solution at room temperature. A precipitate may begin to form.

-

Reaction: Gradually heat the reaction mixture on a hot plate with continuous stirring to 80 °C. Maintain this temperature for approximately 40 minutes.

-

Workup: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with 50 mL of cold glacial acetic acid, followed by 100 mL of cold deionized water to remove residual acid and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

Caption: Key reactive sites on the this compound scaffold.

Site A: Esterification of the Carboxylic Acid

The carboxylic acid moiety is readily esterified under acidic conditions via the Fischer esterification mechanism. This reaction is typically performed using an excess of the desired alcohol, which also serves as the solvent, to drive the equilibrium towards the product.

Caption: Simplified mechanism of Fischer Esterification.

-

Setup: Suspend 5.28 g (20.0 mmol) of this compound in 50 mL of methanol in a 100 mL round-bottom flask.

-

Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization or flash column chromatography.

Site B: Etherification of the Phenolic Hydroxyl

The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base, forming a phenoxide nucleophile. This nucleophile can then be alkylated in a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. For a successful synthesis, a primary alkyl halide should be used to avoid competing elimination reactions.[9]

Note: This protocol requires prior protection or esterification of the carboxylic acid to prevent it from interfering with the base. Assume starting from Methyl 4-hydroxy-3-iodobenzoate.

-

Setup: To a 100 mL round-bottom flask, add 2.78 g (10.0 mmol) of Methyl 4-hydroxy-3-iodobenzoate and 30 mL of anhydrous acetonitrile.

-

Base Addition: Add 2.76 g (20.0 mmol) of anhydrous potassium carbonate.

-

Alkylation: Add 0.75 mL (12.0 mmol) of methyl iodide to the stirring suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Stir at this temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis (Saponification): To the crude methyl ester, add 20 mL of a 10% aqueous sodium hydroxide solution and 10 mL of ethanol. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester back to the carboxylic acid.

-

Purification: Cool the mixture and acidify with 6M HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-methoxy-3-iodobenzoic acid.

Site C: Cross-Coupling at the C-I Bond

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for bond formation under relatively mild conditions.[10] The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful example.[11]

Note: The carboxylic acid may need to be protected as an ester for optimal results, depending on the specific reaction conditions and base used.

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). Stir to dissolve the solids.

-

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The formation of a triethylammonium iodide precipitate is often observed. Monitor the reaction by TLC.

-

Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and copper salts.

-

Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Applications in Research and Development

The synthetic utility of this compound is demonstrated by its application as a key intermediate in the synthesis of a variety of target molecules.

-

Medicinal Chemistry: Its derivatives have been investigated for antibacterial and anti-inflammatory properties.[1] The ability to perform cross-coupling reactions at the C-3 position while retaining the phenol and carboxylic acid functionalities allows for the rapid generation of libraries of complex biaryl or styrenyl compounds for structure-activity relationship (SAR) studies.

-

Materials Science: As a trifunctional monomer, it can be used to synthesize highly functionalized aromatic polyesters and polyamides. The iodine atom can be retained for post-polymerization modification or removed via reduction, providing a route to precisely engineered polymer structures.

-

Agrochemicals: The core scaffold is present in various herbicidal and fungicidal compounds. The synthetic handles provided by HIBA allow for systematic modification to optimize biological activity and environmental profile.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound and its related isomers are classified as irritants.

-

Hazard Classification: Irritating to eyes, respiratory system, and skin.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid direct contact with skin and eyes.[12]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

-

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. 37470-46-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 37470-46-5 [chemicalbook.com]

- 4. 4-Iodobenzoic acid(619-58-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

discovery and history of 4-Hydroxy-3-iodobenzoic acid

An In-depth Technical Guide to the Discovery and History of 4-Hydroxy-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a seemingly unassuming aromatic molecule, holds a significant place at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its discovery, tracing its origins from early explorations of halogenation reactions to its modern applications. We will delve into the historical context of its synthesis, detail established and contemporary experimental protocols, and explore its physicochemical properties and diverse applications. This document serves as a foundational resource for researchers seeking to understand and utilize this versatile chemical building block.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not memorialized in a singular, celebrated publication. Instead, its discovery is interwoven with the broader, systematic exploration of electrophilic aromatic substitution on phenols and benzoic acids that took place in the late 19th and early 20th centuries. The introduction of iodine into aromatic rings was a subject of intense investigation, driven by the desire to understand the directing effects of substituents and to create novel compounds with potential therapeutic or industrial value.

Early work on the iodination of phenols, the parent aromatic structure of this compound, laid the theoretical groundwork for its eventual synthesis.[1][2] The hydroxyl group of a phenol is a strongly activating ortho-, para-director, making the positions adjacent and opposite to it on the benzene ring highly susceptible to electrophilic attack.[3] Consequently, the iodination of 4-hydroxybenzoic acid (p-hydroxybenzoic acid) would be expected to yield mono-iodinated products at the 3- and 5-positions.

While a specific "discovery" paper is elusive, an index of authors in the 1923 Journal of the Chemical Society, Abstracts references work on "iodo-derivatives of p-hydroxybenzoic acid," indicating that this compound and its isomers were known to the chemical community by this time.[4] Its synthesis was likely achieved through the direct iodination of 4-hydroxybenzoic acid using methods common in that era, such as treatment with iodine in the presence of a base or an oxidizing agent.

The historical significance of iodinated aromatic compounds grew substantially with the development of X-ray contrast media in the 1920s and 1930s. Although this compound itself was not a primary contrast agent, the fundamental understanding of how to incorporate iodine into benzoic acid derivatives was crucial for the development of later, more complex and effective agents like diatrizoate and iothalamate. These agents are all derivatives of a tri-iodinated benzoic acid core, highlighting the importance of the foundational chemistry to which the synthesis of this compound belongs.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and an iodine atom on a benzene ring, imparts a unique combination of properties that make it a valuable synthetic intermediate.

| Property | Value |

| Molecular Formula | C₇H₅IO₃ |

| Molecular Weight | 264.02 g/mol |

| Melting Point | 172-175 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and acetone. |

| pKa | The carboxylic acid proton is acidic, with a pKa value influenced by the electron-withdrawing iodine and electron-donating hydroxyl group. |

The interplay of the functional groups dictates its reactivity. The carboxylic acid can undergo esterification and amidation, the hydroxyl group can be alkylated or acylated, and the iodine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a versatile building block in modern organic synthesis.

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, reflecting both historical methods and more contemporary, efficient protocols.

Historical Approach: Direct Iodination of 4-Hydroxybenzoic Acid

A plausible historical synthesis, and one that is still relevant, involves the direct electrophilic iodination of 4-hydroxybenzoic acid. The hydroxyl group activates the ring towards substitution, primarily at the ortho positions (3 and 5).

Reaction:

A plausible historical synthesis of this compound.

Protocol:

-

Dissolution: 4-Hydroxybenzoic acid is dissolved in a suitable solvent, such as aqueous ethanol or acetic acid.

-

Basification: A mild base, such as sodium bicarbonate, is added to deprotonate the carboxylic acid and facilitate the reaction.

-

Iodination: A solution of iodine (I₂) is added portion-wise to the reaction mixture. An oxidizing agent, such as nitric acid or hydrogen peroxide, can be used to generate the electrophilic iodine species in situ.

-

Workup: The reaction mixture is acidified to precipitate the product.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

The primary challenge with this method is controlling the regioselectivity and preventing di-iodination, which can occur to form 3,5-diiodo-4-hydroxybenzoic acid.

Modern Synthetic Approach: Iodination with N-Iodosuccinimide (NIS)

Modern synthetic methods often employ milder and more selective iodinating agents. N-Iodosuccinimide (NIS) is a common choice for the iodination of activated aromatic rings.

Workflow for Modern Synthesis:

Modern synthesis workflow for this compound.

Protocol:

-

Reaction Setup: 4-Hydroxybenzoic acid is dissolved in an appropriate aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.

-

Addition of NIS: N-Iodosuccinimide (1.0-1.2 equivalents) is added to the solution.

-

Reaction: The mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This method generally provides higher yields and better selectivity compared to traditional methods.

Applications in Research and Development

This compound serves as a versatile intermediate in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The presence of multiple functional groups allows for the elaboration of the this compound scaffold into more complex molecules with potential biological activity. It has been used as a starting material for the synthesis of compounds with antibacterial and anti-inflammatory properties.[2] The iodine atom can also be a site for radiolabeling, enabling its use in the development of diagnostic imaging agents.

Organic Synthesis

As a bifunctional molecule, it is a valuable building block for the synthesis of complex organic molecules. The iodine atom's ability to participate in cross-coupling reactions is particularly useful for constructing carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Materials Science

The rigid aromatic core of this compound makes it a candidate for incorporation into polymers and liquid crystals. The introduction of the heavy iodine atom can influence the material's properties, such as its refractive index and thermal stability.

Conclusion